molecular formula C17H15FN4S B11272234 3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11272234
M. Wt: 326.4 g/mol
InChI Key: XYINYXYJCJMHIZ-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by the presence of a benzylsulfanyl group and a 4-fluorophenyl group attached to the imidazo[2,1-C][1,2,4]triazole core

Preparation Methods

The synthesis of 3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach utilizes the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl and 4-fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H15FN4S/c18-14-6-8-15(9-7-14)21-10-11-22-16(21)19-20-17(22)23-12-13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

XYINYXYJCJMHIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=C3)N1C4=CC=C(C=C4)F

Origin of Product

United States

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